molecular formula C10H9NO3 B1336107 8-Amino-7-hydroxy-4-methyl-chromen-2-one CAS No. 24618-19-7

8-Amino-7-hydroxy-4-methyl-chromen-2-one

Cat. No. B1336107
CAS RN: 24618-19-7
M. Wt: 191.18 g/mol
InChI Key: OBCTUTOUGBMEOK-UHFFFAOYSA-N
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Description

8-Amino-7-hydroxy-4-methyl-chromen-2-one is a compound with the CAS Number: 24618-19-7 . It has a molecular weight of 191.19 and its IUPAC name is 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one . It is a solid in physical form .


Synthesis Analysis

The synthesis of 7-hydroxy-4-substituted coumarins, which are similar to the compound , has been studied . The Pechmann coumarin synthesis method was used, and the influence of various Lewis acids on the reaction was discussed . Optimal synthesis conditions were explored .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 8-Amino-7-hydroxy-4-methyl-chromen-2-one are not detailed in the search results, coumarin derivatives have been synthesized in both classical and non-classical conditions . These methods often involve green conditions such as using green solvents and catalysts .


Physical And Chemical Properties Analysis

8-Amino-7-hydroxy-4-methyl-chromen-2-one is a solid . Its molecular weight is 191.19 . The compound’s InChI code is 1S/C10H9NO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,11H2,1H3 .

Scientific Research Applications

Anticancer Research

Coumarin derivatives, including 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one , have been extensively studied for their anticancer properties . These compounds can interfere with the proliferation of cancer cells and induce apoptosis. They are particularly researched for their potential against various types of cancers, such as breast, lung, and colon cancer. The mechanism often involves the inhibition of enzymes or signaling pathways crucial for cancer cell survival.

Antimicrobial Activity

The antimicrobial properties of coumarins are well-documented, with 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one being no exception . It has been tested against a range of bacterial and fungal strains. Researchers are exploring its use as a potential treatment for infections, especially those resistant to conventional antibiotics.

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes, such as COX and DNA gyrase . Inhibiting these enzymes can lead to anti-inflammatory and antibacterial effects, respectively. This application is crucial in the development of new therapeutic drugs for various diseases.

Neuroprotective Effects

Research suggests that coumarin derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s . The compound’s ability to inhibit aggregation of amyloid proteins or protect neurons from oxidative stress are areas of active investigation.

Fluorescent Probes in Biochemistry

Due to its fluorescent properties, 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one is used as a fluorescent probe in biochemistry . It helps in the detection and quantification of biomolecules, and is particularly useful in high-performance liquid chromatography (HPLC) for tagging and analyzing compounds.

Laser Dye Applications

The compound’s ability to fluoresce makes it a candidate for use as a laser dye . Laser dyes are used in a variety of applications, including medical diagnostics and treatment, as well as in the creation of laser light shows.

Future Directions

The future directions for research on 8-Amino-7-hydroxy-4-methyl-chromen-2-one and similar compounds could involve further exploration of their synthesis methods, particularly under green conditions . Additionally, given the wide range of biological properties exhibited by coumarins , further investigation into the biological activities and potential applications of these compounds could be beneficial.

properties

IUPAC Name

8-amino-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCTUTOUGBMEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415483
Record name 8-Amino-7-hydroxy-4-methyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-7-hydroxy-4-methyl-chromen-2-one

CAS RN

24618-19-7
Record name 8-Amino-7-hydroxy-4-methyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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